molecular formula C19H20BrNO3 B11348036 5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11348036
M. Wt: 390.3 g/mol
InChI Key: IUWSFDKGGAQTDK-UHFFFAOYSA-N
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Description

5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a 3,4-diethoxybenzyl group attached to the 3rd position. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the 3,4-diethoxybenzyl Group: The 3,4-diethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 3,4-diethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another brominated compound with different functional groups and applications.

    4-hydroxy-2-quinolones: Compounds with a similar indole-like structure but different substitution patterns and biological activities.

Uniqueness

5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a 3,4-diethoxybenzyl group makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug discovery.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-3-[(3,4-diethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H20BrNO3/c1-3-23-17-8-5-12(10-18(17)24-4-2)9-15-14-11-13(20)6-7-16(14)21-19(15)22/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,21,22)

InChI Key

IUWSFDKGGAQTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OCC

Origin of Product

United States

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